molecular formula C18H27NO7 B12989219 (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid

Cat. No.: B12989219
M. Wt: 369.4 g/mol
InChI Key: IRIRZYACYWRSLY-LBPRGKRZSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl group, an amino group, and a trimethoxybenzyl group. Its unique configuration and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the trimethoxybenzyl moiety through a series of coupling reactions. The final step often involves the deprotection of the Boc group under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid: Lacks the tert-butoxycarbonyl group, resulting in different reactivity and applications.

    ®-3-((tert-Butoxycarbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid: The enantiomer of the original compound, with distinct stereochemical properties and biological activity.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C18H27NO7

Molecular Weight

369.4 g/mol

IUPAC Name

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(2,3,4-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C18H27NO7/c1-18(2,3)26-17(22)19-10-12(16(20)21)9-11-7-8-13(23-4)15(25-6)14(11)24-5/h7-8,12H,9-10H2,1-6H3,(H,19,22)(H,20,21)/t12-/m0/s1

InChI Key

IRIRZYACYWRSLY-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=C(C(=C(C=C1)OC)OC)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C(=C(C=C1)OC)OC)OC)C(=O)O

Origin of Product

United States

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